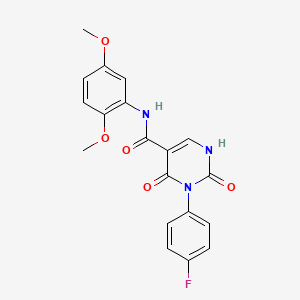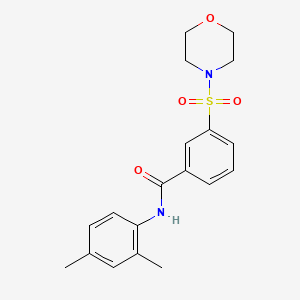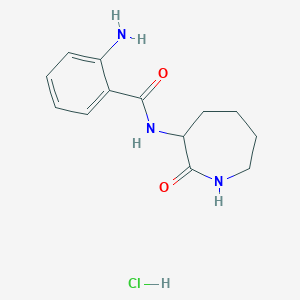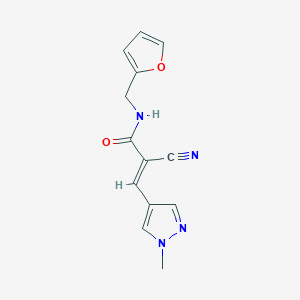![molecular formula C14H16F3N3O3 B2723381 4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine CAS No. 860650-99-3](/img/structure/B2723381.png)
4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine, also known as 4-Morpholine-2-acetoxy-5-(trifluoromethyl)-3-pyridinyl (MAM-TFMP), is a novel synthetic small molecule that has recently been gaining attention for its potential applications in scientific research. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-oxidant, and antimicrobial properties. Additionally, MAM-TFMP has been studied for its potential use in the development of targeted therapies for a range of diseases, including cancer and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Synthesis of Polyazaheterocycles
One application of compounds related to 4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine is in the synthesis of polyazaheterocycles. The treatment of certain aryl-aminopyrazoles and aryl-amino-maleimides with tris(morpholino)methane leads to the formation of N-azolyl formamidines. These formamidines are then converted into polycondensed heterocycles with isoquinoline and indolo[2,3-c]pyridine structural fragments, demonstrating a method for synthesizing complex organic structures (Bogza, Ivanov, Dulenko, & Kobrakov, 1997).
Novel Synthesis of Pyrimidine Derivatives
Another application involves the synthesis of novel pyrimidine derivatives. 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been synthesized from respective morpholinophenyl-propenones. This synthesis is significant in the context of pyrimidine derivatives, which are crucial in various biological activities and medicinal compounds (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Insecticidal Properties
Research has also explored the insecticidal properties of pyridine derivatives. For example, certain N-morpholinium pyridine derivatives show strong aphidicidal activities, indicating their potential use in agricultural pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been identified as important intermediates that inhibit tumor necrosis factor alpha and nitric oxide. This suggests potential applications in medical research focused on inflammatory and immune responses (Lei, Wang, Xiong, & Lan, 2017).
Applications in Polyimide Synthesis
These compounds have also been utilized in the synthesis of organo-soluble polyimides. The introduction of pendant groups into certain dianhydrides can affect the properties of the resulting polyimides, indicating the value of these compounds in materials science (Harris, Lin, Li, & Cheng, 1996).
Propiedades
IUPAC Name |
[(Z)-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O3/c1-9(19-23-10(2)21)13-12(20-3-5-22-6-4-20)7-11(8-18-13)14(15,16)17/h7-8H,3-6H2,1-2H3/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGWDIUTCNZWRE-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C)C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C)/C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B2723298.png)
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2723299.png)
![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)

![Ethyl 3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2723302.png)

![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2723307.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)


![2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723321.png)